molecular formula C18H17FN4O3 B2711022 (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-32-8

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2711022
Número CAS: 899984-32-8
Peso molecular: 356.357
Clave InChI: MRWTVFUJJFYFLS-CJLVFECKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic quinazolin-4(3H)-one derivative designed for advanced oncological research, particularly in investigating anti-angiogenic therapies. This compound integrates a quinazolinone core, a urea pharmacophore, and a 2-fluorophenyl terminal group, a structure inspired by pharmacophores of known vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . The primary research value of this compound lies in its potential mechanism of action as a VEGFR-2 inhibitor. The quinazolin-4(3H)-one moiety is known to act as a hinge-binding motif, occupying the ATP-binding pocket of the VEGFR-2 enzyme . Crucially, the urea functionality serves as a key pharmacophore, capable of forming critical hydrogen bonds with the Asp1046 and Glu885 residues in the DFG motif of the receptor, a interaction that is essential for effective VEGFR-2 suppression . By inhibiting VEGFR-2, a key regulator of angiogenesis, this compound is a valuable tool for studying tumor growth and metastasis in cellular models. Key Specifications:

Propiedades

Número CAS

899984-32-8

Fórmula molecular

C18H17FN4O3

Peso molecular

356.357

Nombre IUPAC

1-(2-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(12-6-2-4-8-14(12)21-18(23)25)22-17(24)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3,(H2,20,22,24)

Clave InChI

MRWTVFUJJFYFLS-CJLVFECKSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the target compound typically involves the condensation of 2-fluorobenzaldehyde with a substituted urea in the presence of appropriate catalysts. The reaction conditions can significantly influence the yield and purity of the final product. The synthetic route often includes steps such as:

  • Formation of the quinazolinone core through cyclization.
  • Introduction of substituents at specific positions to enhance biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds similar in structure to (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown potent cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound reduced cell viability in cancer cell lines such as HCT-116 and LoVo. The viability percentages for treated cells were significantly lower compared to control groups, indicating strong antiproliferative effects.
CompoundCell LineViability (%)IC50 (µM)
(E)-1HCT-11622.67 ± 2.08251.78
(E)-1LoVo23.50 ± 1.50281.37

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. In particular, studies have shown that modifications to the phenyl ring can enhance inhibitory potency against these enzymes.

Antioxidant Activity

The antioxidant properties of quinazoline derivatives are also noteworthy. Compounds similar to (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been evaluated for their ability to scavenge free radicals, demonstrating significant antiradical efficiency.

CompoundAntioxidant Activity (%) at 0.200 mg/mL
(E)-153.50 ± 2.12
Control14.30 ± 1.56

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

  • Study on Colon Cancer : A study published in MDPI evaluated various quinazoline derivatives for their COX-2 inhibitory activity and found that certain modifications significantly enhanced their efficacy against colon cancer cells .
  • Antiproliferative Effects : Another investigation assessed the cytotoxicity of related compounds against multiple cancer cell lines, revealing that specific structural features contributed to increased potency .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-Fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-Chlorobenzyl)Oxy)-2-Hydroxybenzylidene)Hydrazinyl)-2-Oxoethyl)Piperazin-1-Yl)Methyl)Thiazol-2-Yl)Phenyl)Urea (Compound 2k)

  • Structural Differences :
    • The target compound lacks the thiazole-piperazine-chlorobenzyloxybenzylidene hydrazine chain present in 2k.
    • 2k incorporates a chlorine atom at the 3-position of the phenyl ring, whereas the target compound has a fluorine at the 2-position.
  • Physicochemical Properties: Molecular Weight: 762.2 g/mol (2k) vs. ~420–450 g/mol (estimated for the target compound). Melting Point: 194–195°C (2k) vs. unreported for the target compound. Spectral Data: The 1H-NMR of 2k shows aromatic proton signals at δ 7.86–7.80 ppm (m, 4H) due to the extended conjugated system, which would differ from the simpler quinazolinone-urea framework of the target compound .

(E)-1-(1-Arylimidazolidin-2-Ylidene)-3-(4-(1-(4-(Trifluoromethoxy)Phenyl)-1H-1,2,4-Triazol-3-Yl)Phenyl)Ureas

  • Structural Differences: These compounds feature an imidazolidinone ring instead of a quinazolinone core. The trifluoromethoxy group in the triazole-phenyl moiety enhances electron-withdrawing effects, contrasting with the methoxyethyl group in the target compound.
  • Synthetic Methodology: Prepared via coupling of 4-nitrophenyl carbamates with 2-amino-imidazoline hydrobromides using potassium phosphate and N,N-diisopropylethylamine (DIEA) . The target compound’s synthesis likely involves cyclocondensation of urea precursors with substituted quinazolinones, differing in reagents and intermediates .

Cyclic N-CF3 Urea Derivatives (e.g., Compound 108)

  • Structural Differences: Compound 108 contains a trifluoromethyl group on the imidazolidinone nitrogen, absent in the target compound. The indenylmethyl substituent in 108 introduces steric bulk, unlike the planar quinazolinone system.
  • Synthetic Approach :
    • Prepared via alkylation of urea precursors with brominated ketones, contrasting with the target compound’s probable use of Schiff base formation or cyclization reactions .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H-NMR)
Target Compound Quinazolinone-urea 2-Fluorophenyl, 2-methoxyethyl ~430 (estimated) Unreported δ 8.0–7.5 (aromatic), δ 3.5–3.7 (OCH2CH3)
Compound 2k Urea-thiazole 3-Chloro-4-fluorophenyl, chlorobenzyloxy 762.2 194–195 δ 7.86–7.80 (m, 4H), δ 5.07 (s, 2H)
Compound 108 Imidazolidinone-urea Trifluoromethyl, indenylmethyl 426.3 (calculated) Unreported δ 7.3–6.8 (aromatic), δ 3.8–4.0 (OCH3)

Discussion of Research Findings

  • Electronic Effects : The 2-fluorophenyl group in the target compound likely reduces metabolic oxidation compared to the 3-chloro-4-fluorophenyl group in 2k, which may undergo dehalogenation .
  • Solubility : The methoxyethyl group in the target compound enhances water solubility relative to the trifluoromethoxy group in Compound 108, which is highly lipophilic .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.